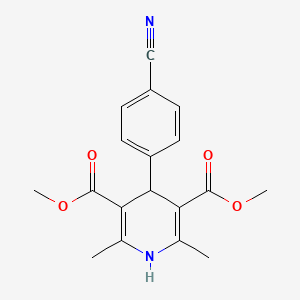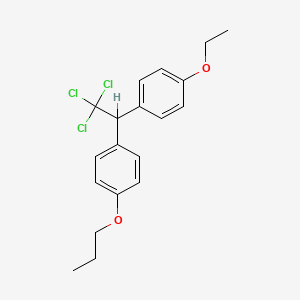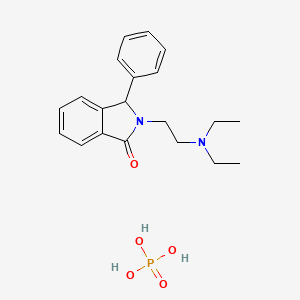![molecular formula C11H10N4O3 B14694040 3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 30081-90-4](/img/structure/B14694040.png)
3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoxazole derivatives, including 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-, can be synthesized through various methods. One common approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles in good yields . Additionally, the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloadditions, such as the reaction of copper (I) acetylides with azides and nitrile oxides to form 3,4-disubstituted isoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents, depending on the specific reaction.
Major Products: The major products formed from the reactions of isoxazole derivatives include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- has significant applications in scientific research. In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities.
In materials science, isoxazole derivatives are used in the synthesis of advanced materials with specific properties, such as photo-cross-linkers for photoaffinity labeling and chemoproteomic studies .
Mecanismo De Acción
The mechanism of action of isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The specific pathways and targets depend on the particular application and the functional groups present on the isoxazole ring.
Comparación Con Compuestos Similares
Similar Compounds: Isoxazole derivatives are structurally related to other five-membered heterocycles, such as oxazole, pyrrole, and furan . These compounds share similar ring structures but differ in the arrangement of heteroatoms.
Uniqueness: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
30081-90-4 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-5-3-4-6-10(9)15(16)17/h3-6H,1-2H3 |
Clave InChI |
CGLQEIVUHVTQHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



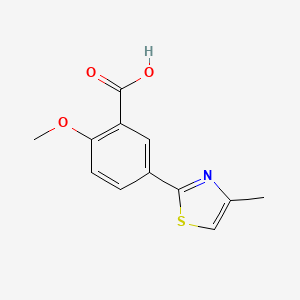
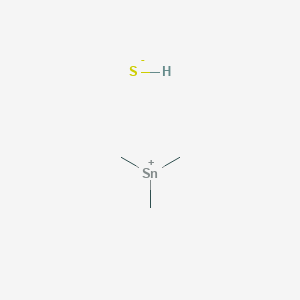
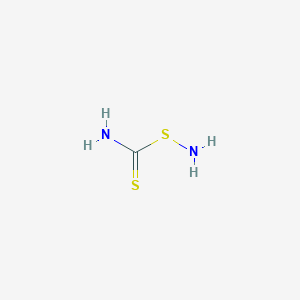
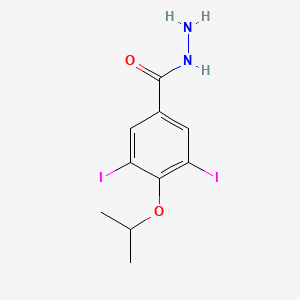
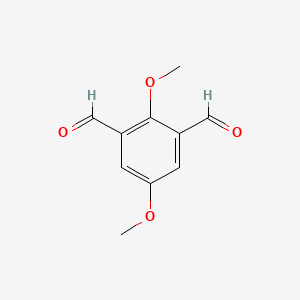
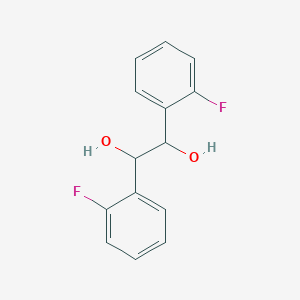


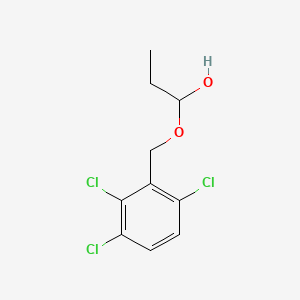
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
